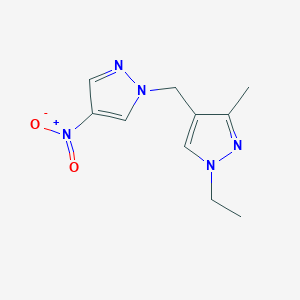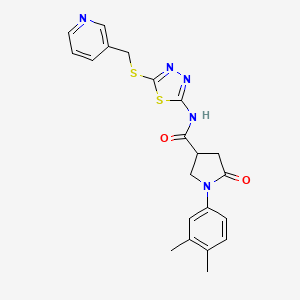
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Wirkmechanismus
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide inhibits PKC theta by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in T-cell activation. By inhibiting PKC theta, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide reduces the production of inflammatory cytokines and prevents the activation of T-cells, thus reducing the immune response.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines such as interleukin-2 and interferon-gamma, and to inhibit T-cell activation. In animal models of autoimmune disease, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to reduce disease severity and improve clinical outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide is its high selectivity for PKC theta, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKC theta, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the compound's effects on other immune cells, such as B-cells and dendritic cells. Finally, the potential use of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, is an area of active research.
Synthesemethoden
The synthesis of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been reported in several scientific papers. One of the methods involves the reaction of 4-fluorobenzylamine with ethyl 2-cyano-3-oxobutanoate in the presence of sodium methoxide to form the intermediate compound. The intermediate is then reacted with hydrazine hydrate to form the final product, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a key signaling molecule involved in the regulation of T-cell activation, making 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide a potential therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
5-amino-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-2-18-12(15)7-11(17-18)13(19)16-8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIVYEWABRYSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)






![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)